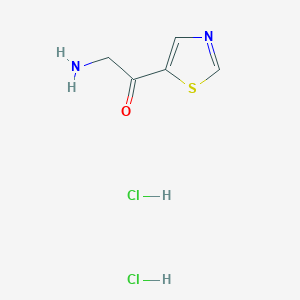

2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(1,3-thiazol-5-yl)ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS.2ClH/c6-1-4(8)5-2-7-3-9-5;;/h2-3H,1,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNTVQQKWDYOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride typically involves the reaction of 2-bromo-thiazole with butanal in the presence of butyllithium, followed by oxidation with potassium permanganate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while reduction could produce an alcohol derivative.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride typically involves the reaction of thiazole derivatives with amino acids or their derivatives. The compound can be characterized using various spectroscopic methods such as NMR and mass spectrometry.

Chemistry

In synthetic chemistry, 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride serves as a building block for the synthesis of more complex thiazole derivatives. These derivatives are crucial in developing new materials and compounds with enhanced properties.

Biological Activities

The compound has been investigated for its biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 7.8 to 46.9 μg/mL .

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells. For example, analogues of 2-amino thiazoles were tested against human lung adenocarcinoma cells (A549), showing promising selectivity and potency with IC50 values below 30 µM .

Medicinal Chemistry

The therapeutic roles of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride include:

- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : This enzyme is a target for treating metabolic syndrome. Certain derivatives have been identified as potent inhibitors with Ki values as low as 28 nM .

- Antioxidant and Anti-inflammatory Activities : Compounds derived from this thiazole structure have shown potential in reducing oxidative stress and inflammation, which are critical in various chronic diseases .

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of novel thiazole derivatives synthesized from 2-amino thiazoles revealed that specific substitutions significantly enhance cytotoxicity against cancer cell lines. For instance, a derivative with a methoxy group exhibited a notable increase in effectiveness against glioblastoma U251 cells .

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of synthesized thiazole derivatives, compounds derived from 2-amino thiazoles were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to improved antibacterial activity with MIC values indicating strong efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Analogues

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

- Molecular Formula : C₆H₈N₂OS .

- Key Differences : A methyl group substitutes the thiazole ring at the 4-position, increasing hydrophobicity and steric bulk compared to the unsubstituted thiazole in the target compound.

- CAS No.: 30748-47-1 .

2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Hydrochloride

- Molecular Formula : C₆H₁₀ClN₃O (estimated from ).

- Key Differences : Replaces the thiazole ring with a pyrazole ring (containing two adjacent nitrogen atoms).

- Implications : Pyrazole’s stronger hydrogen-bonding capacity and aromaticity may enhance solubility in organic solvents but reduce stability under acidic conditions compared to thiazole derivatives .

Aromatic Ketone Derivatives with Psychoactive Properties

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one Hydrochloride (bk-2C-B)

- Molecular Formula: C₁₁H₁₃BrClNO₃ .

- Key Differences : Substitutes the thiazole ring with a substituted phenyl group (bromo and methoxy substituents).

- Implications : The aryl group confers psychoactive properties, as seen in its classification as a new psychoactive substance (NPS). Its pyrolysis products include toxic brominated compounds, indicating lower thermal stability compared to thiazole-based analogues .

Thiophene and Pyrazol-1-yl Derivatives

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

Molecular Weight and Solubility

Computational and Crystallographic Insights

- Multiwfn Analysis: Computational studies using Multiwfn could compare electron localization functions (ELF) and electrostatic potentials (ESP) between the target compound and its analogues, revealing differences in reactive sites .

- SHELX Refinement : Crystallographic data refinement via SHELX programs could clarify packing arrangements and hydrogen-bonding networks, particularly for dihydrochloride salts .

Biological Activity

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's potential as a scaffold for drug development, particularly in the synthesis of derivatives with enhanced biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride. The following table summarizes key findings regarding its antimicrobial efficacy:

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one have shown effective inhibition zones against S. aureus and E. coli, suggesting its potential use in treating bacterial infections.

Anticancer Activity

Research indicates that compounds containing the thiazole scaffold possess cytostatic properties. The anticancer potential of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride has been explored in several studies:

- Cytostatic Properties : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The introduction of various substituents on the thiazole ring has been linked to enhanced anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves interference with cellular processes such as DNA replication and repair.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride in various biological contexts:

- Antimicrobial Screening : A study examined a series of thiazole derivatives for their antimicrobial properties against a range of pathogens. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency .

- In Vitro Anticancer Studies : Another study focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. Results showed that certain derivatives exhibited promising cytotoxicity against breast cancer cells .

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves a multi-step process starting with cyclization reactions to form the thiazole ring. Key steps include:

- Cyclization : Reaction of α-haloketones with thiourea derivatives under reflux conditions in ethanol or methanol .

- Salt formation : Conversion to the dihydrochloride salt using HCl in a polar solvent (e.g., ethanol/water mixture) to enhance stability .

- One-pot procedures : Streamlining steps (e.g., cyclization and salt formation) in a single reaction vessel to reduce purification needs . Optimization involves adjusting pH (6–7 for cyclization) and temperature (60–80°C) to maximize yield (>75%) and purity (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation employs:

- X-ray crystallography : Resolving the thiazole ring geometry and dihydrochloride salt conformation (e.g., using SHELXL for refinement) .

- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm) and carbonyl groups (δ 190–210 ppm) .

- Mass spectrometry : ESI-MS to verify the molecular ion peak (m/z 195.6 for the free base; 268.1 for the dihydrochloride) .

Q. What are the compound’s solubility properties, and how do they influence experimental design?

The dihydrochloride salt is highly soluble in polar solvents (water, DMSO, methanol) but insoluble in non-polar solvents (hexane, chloroform). This impacts:

- In vitro assays : Use aqueous buffers (PBS, pH 7.4) for biological testing .

- Crystallization : Ethanol/water mixtures (3:1 v/v) are optimal for single-crystal growth .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported IC values (e.g., kinase inhibition assays) may arise from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%) .

- Salt stability : Hygroscopic properties of the dihydrochloride form require strict anhydrous storage to prevent decomposition . Mitigation strategies include standardizing protocols (e.g., USP guidelines) and validating purity via HPLC (retention time: 8.2 min, C18 column) .

Q. What strategies are effective for modifying the thiazole ring to enhance target selectivity?

Structure-activity relationship (SAR) studies focus on:

- Substituent addition : Introducing electron-withdrawing groups (e.g., -Br at position 4) to improve binding to ATP pockets in kinases .

- Bioisosteric replacement : Replacing the ethanone moiety with a carboxamide to reduce off-target effects . Computational docking (AutoDock Vina) and MD simulations (AMBER) are used to predict binding affinities before synthesis .

Q. How can researchers address low yields in scaled-up synthesis?

Common issues and solutions:

- Byproduct formation : Use scavenger resins (e.g., QuadraPure™) during cyclization to remove unreacted thiourea .

- Salt precipitation : Optimize HCl stoichiometry (2.1–2.3 equivalents) to avoid excess acid, which can degrade the thiazole ring .

- Process monitoring : In-line FTIR to track reaction progress and intermediate stability .

Q. What in vivo models are suitable for studying its neuroactive potential?

Preclinical models include:

- Zebrafish : High-throughput screening for CNS activity (e.g., locomotor response at 10–100 µM) .

- Murine models : Tail-flick test (pain response) and Morris water maze (cognitive effects) with doses of 5–20 mg/kg (i.p.) . Pharmacokinetic studies (LC-MS/MS) are critical to assess blood-brain barrier penetration (target t > 4 hr) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.